molecular formula C10H9NO4 B14511037 3-(3-Methyl-4-nitrophenyl)prop-2-enoic acid CAS No. 63914-71-6

3-(3-Methyl-4-nitrophenyl)prop-2-enoic acid

Cat. No.: B14511037
CAS No.: 63914-71-6
M. Wt: 207.18 g/mol
InChI Key: YJDKNJNPZATQHN-UHFFFAOYSA-N
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Description

3-(3-Methyl-4-nitrophenyl)prop-2-enoic acid is an organic compound with a molecular formula of C10H9NO4 It is a derivative of prop-2-enoic acid, featuring a nitro group and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methyl-4-nitrophenyl)prop-2-enoic acid typically involves the reaction of 3-methyl-4-nitrobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Solvent: Ethanol or water

    Base: Sodium hydroxide or potassium hydroxide

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-4-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The double bond in the prop-2-enoic acid moiety can be hydrogenated to form the corresponding saturated acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

    Amino derivative: 3-(3-Methyl-4-aminophenyl)prop-2-enoic acid

    Saturated acid: 3-(3-Methyl-4-nitrophenyl)propanoic acid

    Substituted derivatives: Various substituted phenylpropanoic acids depending on the nucleophile used

Scientific Research Applications

3-(3-Methyl-4-nitrophenyl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-4-nitrophenyl)prop-2-enoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    Acrylic acid: Similar in structure but lacks the nitro and methyl groups.

    3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid: Contains a hydroxy and methoxy group instead of nitro and methyl groups.

    Caffeic acid: Contains two hydroxyl groups on the phenyl ring.

Uniqueness

3-(3-Methyl-4-nitrophenyl)prop-2-enoic acid is unique due to the presence of both a nitro group and a methyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

63914-71-6

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

3-(3-methyl-4-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9NO4/c1-7-6-8(3-5-10(12)13)2-4-9(7)11(14)15/h2-6H,1H3,(H,12,13)

InChI Key

YJDKNJNPZATQHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C=CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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